molecular formula C12H21NO5 B2753755 1-Tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate CAS No. 1621508-13-1

1-Tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B2753755
CAS No.: 1621508-13-1
M. Wt: 259.302
InChI Key: XUAIAMRZYGVUOP-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate (CAS: 616-143-2; referred to as Compound A) is a pyrrolidine-based dicarboxylate ester featuring a hydroxymethyl substituent at the 2-position of the pyrrolidine ring. This structural motif is critical in medicinal chemistry, particularly in prodrug design and ligand synthesis for ionotropic receptors, due to its ability to modulate solubility, stability, and binding interactions .

Compound A is stereochemically defined, with the (2S,4R) configuration confirmed via NMR and synthesis protocols . Its discontinued commercial availability (Ref: 10-F625801) underscores challenges in large-scale production, necessitating comparative analysis with analogues to identify viable alternatives or derivatives .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-5-6-12(13,8-14)9(15)17-4/h14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAIAMRZYGVUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621508-13-1
Record name 1-tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of Substituents: The tert-butyl, methyl, and hydroxymethyl groups are introduced through alkylation reactions. For instance, tert-butyl bromide can be used to introduce the tert-butyl group under basic conditions.

    Esterification: The carboxylic acid groups are converted to esters using reagents like alcohols (e.g., methanol) and acid catalysts (e.g., sulfuric acid).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.

    Catalysts and Solvents: The choice of catalysts (e.g., Lewis acids) and solvents (e.g., dichloromethane) is crucial for efficient synthesis.

    Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of primary alcohols from ester groups.

    Substitution: Introduction of different alkyl groups in place of the tert-butyl group.

Scientific Research Applications

1-Tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets:

    Enzymatic Reactions: It can act as a substrate or inhibitor for specific enzymes, affecting biochemical pathways.

    Receptor Binding: The compound may bind to receptors, modulating their activity and influencing cellular responses.

    Pathways: It can participate in metabolic pathways, leading to the formation of active metabolites.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogues differ in substituents at the 2- or 3-positions of the pyrrolidine ring, influencing physicochemical properties and applications.

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Evidence ID
1-Tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate 2-(hydroxymethyl) C₁₂H₂₁NO₆ 275.30 Enhanced hydrophilicity; hydrogen-bonding capability
1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate 2-(chloromethyl) C₁₂H₂₀ClNO₄ 277.75 Higher reactivity (nucleophilic substitution potential)
1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate 2-(2-chloroethyl) C₁₃H₂₂ClNO₄ 291.77 Increased lipophilicity; potential alkylating agent
trans-1-Benzyl 2-methyl 3-(2-fluoro-1,3-dimethoxypropan-2-yl)pyrrolidine-1,2-dicarboxylate 3-(fluoro-dimethoxypropanyl) C₂₂H₂₈FNO₆ 433.46 Fluorine-enhanced metabolic stability; trans-configuration
N-Boc-L-proline methyl ester No substituent (simple Boc-protected) C₁₁H₁₉NO₄ 229.27 Simplified structure; widely used in peptide synthesis
Key Observations:
  • Hydrophilicity : Compound A’s hydroxymethyl group improves water solubility compared to chloromethyl or chloroethyl derivatives .
  • Reactivity : Chloro-substituted analogues (e.g., chloromethyl) are more reactive in nucleophilic substitutions, whereas Compound A’s hydroxymethyl may participate in hydrogen bonding or oxidation reactions .
  • Stereochemical Complexity : Fluorinated trans-proline analogues () exhibit distinct conformational rigidity, impacting receptor binding .

Q & A

Q. What synthetic routes are commonly employed for preparing 1-Tert-butyl 2-methyl 2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate, and what are their key experimental considerations?

Methodological Answer: The compound is typically synthesized via multi-step protection-deprotection strategies. A common approach involves:

  • Esterification : Sequential introduction of tert-butyl and methyl carbamate groups via coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions.
  • Hydroxymethylation : Hydroxymethyl groups are introduced using reagents like formaldehyde or via reduction of carbonyl intermediates (e.g., using NaBH₄ in THF, as described in analogous pyrrolidine syntheses ).
  • Chiral Control : For stereospecific derivatives (e.g., (2S,4S) configurations), chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation analogs) are critical.

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Use inert atmospheres (Ar/N₂) to prevent hydrolysis of tert-butyl esters .

Q. How can researchers confirm the stereochemical configuration of this compound, and what analytical tools are essential?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Compare retention times with known standards.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to infer dihedral angles between adjacent protons. For example, trans-pyrrolidine protons exhibit distinct splitting patterns .
  • X-ray Crystallography : Definitive confirmation requires single-crystal X-ray diffraction, particularly for resolving ambiguities in NOESY/ROESY data .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities. Pre-adsorb the crude product onto Celite® to improve resolution.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) by testing solubility at varying temperatures.
  • Design of Experiments (DoE) : Apply fractional factorial designs to minimize trials when optimizing solvent ratios or temperature gradients .

Advanced Research Questions

Q. How should researchers address contradictory spectral data (e.g., NMR vs. IR) observed during characterization?

Methodological Answer :

  • Signal Overlap : In crowded 1^1H NMR spectra (common in pyrrolidine derivatives), use 13^{13}C DEPT or HSQC to assign overlapping signals. For IR, confirm carbonyl stretches (1700–1750 cm⁻¹) and hydroxyl bands (broad ~3400 cm⁻¹) via deconvolution software .
  • Solvent Artifacts : Re-run spectra in deuterated DMSO to resolve proton exchange effects or use 2D NMR (COSY, HMBC) for ambiguous correlations .

Q. What computational methods can predict reaction pathways for modifying the hydroxymethyl group?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic substitutions or oxidations (e.g., B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) to guide experimental conditions.
  • Reaction Path Search Tools : Use software like GRRM or AFIR to explore intermediates, as demonstrated in ICReDD’s quantum-chemical workflows .

Q. How does scaling up synthesis from milligram to gram scale affect yield and selectivity?

Methodological Answer :

  • Mass Transfer Limitations : In batch reactors, inefficient mixing can lead to localized overheating. Switch to continuous flow reactors for improved heat dissipation .
  • Catalyst Loading : Optimize heterogeneous catalysts (e.g., Pd/C for hydrogenation) to reduce costs. Use DoE to balance catalyst loading vs. reaction time .
  • Byproduct Formation : Monitor dimerization/polymerization side reactions via inline FTIR or LC-MS.

Q. What factors influence the hydrolytic stability of the tert-butyl carbamate group under physiological conditions?

Methodological Answer :

  • pH Sensitivity : Tert-butyl esters hydrolyze rapidly in acidic conditions (pH < 3). Assess stability via accelerated degradation studies (e.g., 0.1 M HCl at 37°C) .
  • Steric Shielding : Introduce bulky substituents adjacent to the carbamate to slow hydrolysis. Quantify degradation kinetics using HPLC-UV .

Q. How can this compound serve as a precursor in organocatalytic applications?

Methodological Answer :

  • Chiral Ligand Design : Functionalize the hydroxymethyl group with phosphine or amine moieties for asymmetric catalysis. Test catalytic activity in model reactions (e.g., aldol condensation) .
  • Structure-Activity Relationships (SAR) : Compare enantiomeric excess (ee) values of derivatives using polarimetric or chiral GC analysis .

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